Fraxinol

Descripción general

Descripción

Fraxinol is a natural coumarin originally isolated from Ash tree bark . It has been found to inhibit the growth of GLC-4 small cell lung carcinoma and COLO 320 colorectal cancer cells . This compound also potentiates barbiturate-induced sleep in rats and rabbits . It is not intended for human or veterinary use .

Synthesis Analysis

Fraxetin, a simple coumarin, is a phytochemical present in medicinal plants, such as Fraxinus rhynchophylla, and Cortex Fraxini . To enable fraxetin synthesis, the fraxetin biosynthesis pathway was introduced into Escherichia coli. Three distinct routes, from ferulic acid, esculetin, and scopoletin, were designed for the synthesis of fraxetin .

Molecular Structure Analysis

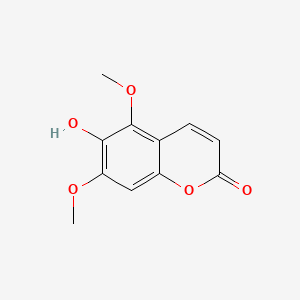

The molecular formula of this compound is C11H10O5 . The molecular weight is 222.19 . The formal name is 6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one .

Chemical Reactions Analysis

This compound has been found to stimulate melanogenesis in B16-F10 cells . It increased the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity .

Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO . The SMILES notation is O=C(O1)C=CC2=C1C=C(OC)C(O)=C2OC .

Aplicaciones Científicas De Investigación

Estimulación de la Melanogénesis

El fraxinol, una cumarina natural de plantas de Fraxinus, se ha encontrado que estimula efectivamente la melanogénesis . Este proceso implica la producción de melanina, un pigmento que juega un papel protector contra la radiación ultravioleta .

Mecanismo de Acción: Cuando las células B16-F10 (un tipo de células de melanoma de ratón) fueron tratadas con this compound, condujo a un aumento en el contenido de melanina y la actividad de tirosinasa de una manera dependiente de la concentración . Es importante destacar que esto se logró sin causar citotoxicidad .

Mejora de las Enzimas Melanogénicas: El tratamiento con this compound también mejoró la expresión del ARNm de enzimas melanogénicas como la tirosinasa, la proteína relacionada con la tirosinasa-1 y la proteína relacionada con la tirosinasa-2 . Estas enzimas son cruciales para la producción de melanina.

Función de los Factores de Transcripción: El this compound aumentó la expresión del factor de transcripción asociado a la microftalmia (MITF) tanto a nivel de ARNm como de proteína . MITF es un factor de transcripción clave que regula la expresión de las enzimas melanogénicas mencionadas anteriormente.

Participación de las Vías de Señalización: El this compound aumentó la fosforilación de la proteína de unión al elemento de respuesta del monofosfato cíclico de adenosina (AMPc) (CREB) . CREB es un factor de transcripción celular que juega un papel crucial en la melanogénesis.

Posibles Aplicaciones Terapéuticas: Dados estos hallazgos, el this compound podría usarse potencialmente para desarrollar estimuladores potentes de la melanogénesis. Esto podría ser particularmente útil para tratar afecciones de despigmentación crónica como el vitiligo .

Mecanismo De Acción

Target of Action

Fraxinol, a natural coumarin isolated from Lobelia chinensis , primarily targets the Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules within the body.

Mode of Action

This compound interacts with its targets, the Cytochrome P450 enzymes, and inhibits their activity . This interaction and the resulting changes lead to the stimulation of melanogenesis, the process of melanin production .

Biochemical Pathways

This compound affects the melanogenesis pathway . It enhances the mRNA expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2 . Additionally, this compound increases the expression of microphthalmia-associated transcription factor (MITF) at both mRNA and protein levels . MITF is a critical transcription factor in melanogenesis, regulating the expression of key enzymes involved in the production of melanin.

Pharmacokinetics

It is known that this compound is a metabolite produced by the metabolism of 5, 7-dimethoxy-2h-chromen-2-one via enzymes such as cyp1a2, cyp2a6, cyp2b6, cyp2c9, cyp2c19, and cyp2e1 .

Result of Action

The primary result of this compound’s action is the stimulation of melanogenesis . Treatment of B16-F10 cells with this compound increases the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity . This suggests that this compound enhances melanogenesis via a protein kinase A-mediated mechanism .

Safety and Hazards

Propiedades

IUPAC Name |

6-hydroxy-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPNOAHYDPHKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197558 | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486-28-2 | |

| Record name | Fraxinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRAXINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)

![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)

![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)

![N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide](/img/structure/B1674077.png)

![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)

![(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid](/img/structure/B1674090.png)

![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)